

Application Notes & Protocols: Molecular Docking Simulation of Diosbulbin C with Target Proteins

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Compound of Interest		
Compound Name:	Diosbulbin C	
Cat. No.:	B198457	Get Quote

Introduction

Diosbulbin C is a natural diterpene lactone extracted from Dioscorea bulbifera L., a plant used in traditional Chinese medicine.[1] Recent studies have highlighted its potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC), where it has been shown to inhibit cell proliferation and induce cell cycle arrest.[1][2] Molecular docking is a crucial computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (protein target).[3][4] This application note provides a detailed protocol for performing molecular docking simulations of **Diosbulbin C** with its identified protein targets, offering insights into its mechanism of action for researchers in drug discovery and development.

Identified Target Proteins for **Diosbulbin C**

Network pharmacology combined with molecular docking has identified several key protein targets for **Diosbulbin C** in the context of NSCLC. The primary targets that play a crucial role in cell cycle progression and proliferation are:

 AKT1 (Protein Kinase B): A key component of the PI3K/AKT signaling pathway, which is vital for cell survival and proliferation.[2]



- DHFR (Dihydrofolate Reductase): An enzyme involved in the synthesis of nucleic acids and amino acids, essential for cell growth.[2]
- TYMS (Thymidylate Synthase): A critical enzyme in the synthesis of thymidine, a nucleotide required for DNA replication.[2]

By interacting with these targets, **Diosbulbin C** is thought to downregulate their expression or activation, leading to G0/G1 phase cell cycle arrest and the inhibition of cancer cell growth.[1] [2]

Quantitative Data Summary: Binding Affinities

Molecular docking simulations quantify the binding affinity between a ligand and a protein, typically expressed as a binding energy score. The following table summarizes the reported interaction energies for **Diosbulbin C** with its key targets, as determined using the CDOCKER protocol in Discovery Studio.[2] A more negative energy value indicates a stronger and more stable binding interaction.

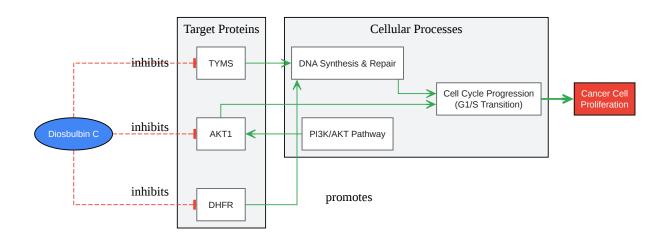
Target Protein	PDB ID	-CDOCKER Interaction Energy (kcal/mol)
AKT1	4gv1	49.1404
DHFR	1kmv	47.0942
TYMS	3gh0	72.9033

Data sourced from Zhu et al., 2023.[2]

Proposed Signaling Pathway and Mechanism of Action

Diosbulbin C exerts its anticancer effects by targeting key proteins involved in cell cycle regulation. The downregulation of AKT1, DHFR, and TYMS disrupts the G1/S transition phase of the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation.





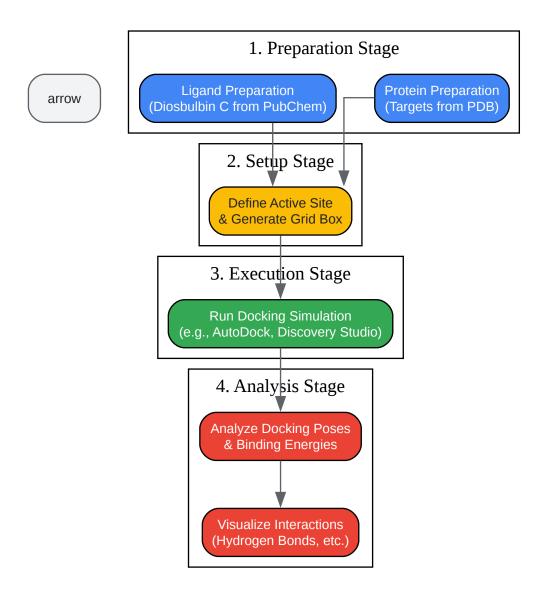
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Diosbulbin C inhibits key proteins to halt cell cycle progression.

Experimental Workflow for Molecular Docking

The following diagram outlines the standard workflow for performing a molecular docking simulation. This process involves preparing the ligand and protein structures, defining the binding site, running the docking simulation, and analyzing the results.





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